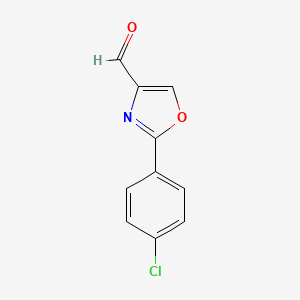

2-(4-Chlorophenyl)oxazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

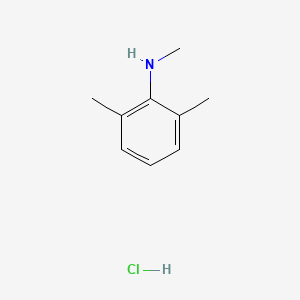

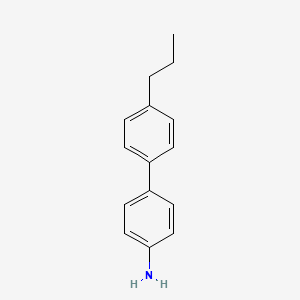

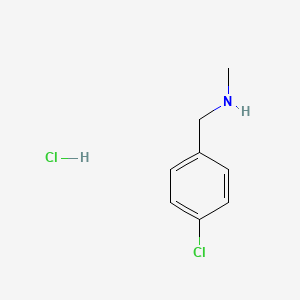

“2-(4-Chlorophenyl)oxazole-4-carbaldehyde” is a chemical compound with the CAS Number: 59398-91-3. It has a molecular weight of 207.62 and its IUPAC name is 2-(4-chlorophenyl)-1,3-oxazole-4-carbaldehyde . The compound appears as a white solid .

Molecular Structure Analysis

The molecular structure of “2-(4-Chlorophenyl)oxazole-4-carbaldehyde” consists of a five-membered oxazole ring attached to a phenyl ring at the 2-position and a formyl group at the 4-position . The phenyl ring carries a chlorine atom at the para position .Physical And Chemical Properties Analysis

“2-(4-Chlorophenyl)oxazole-4-carbaldehyde” is a white solid . It has a molecular weight of 207.62 . The InChI code for the compound is 1S/C10H6ClNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H .Aplicaciones Científicas De Investigación

Molecular Rearrangements and Synthesis

- A key application is in the field of molecular rearrangements. For example, the structural isomers of 1-substituted-4-iminomethyl-1,2,3-triazoles, which include compounds related to 2-(4-Chlorophenyl)oxazole-4-carbaldehyde, can undergo interconversion when heated in specific solvents. This process is influenced by the electronic properties of substituents and is useful for synthesizing various derivatives, as demonstrated in a study by L'abbé et al. (1990) (L'abbé et al., 1990).

Reaction with Epihalogenohydrins

- The compound reacts with epihalogenohydrins, leading to interesting molecular transformations. For instance, the reaction of 2-chloroindole-3-carbaldehyde with epichlorohydrin results in the formation of the oxazolo[3,2-a]indole skeleton. This process and its outcomes were explored by Suzdalev et al. (2011) (Suzdalev et al., 2011).

Thermal Rearrangement into Oxazoles

- The compound can undergo thermal rearrangement to form oxazoles, a process explored in the conversion of α-azidoacetophenones into 2-aryl-1,3-oxazole-4-carbaldehydes. Shah et al. (2013) demonstrated this rearrangement, highlighting its potential for creating functionally diverse oxazoles (Shah et al., 2013).

Fluorescence Probing and Homocysteine Detection

- In the field of fluorescence probing, a derivative of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde, namely DBTC, has been used as a fluorescence probe with high selectivity and sensitivity for homocysteine detection. This was researched by Chu et al. (2019), indicating the compound's potential in biological systems (Chu et al., 2019).

4-Phosphorylated Aldehydes Synthesis

- The compound plays a role in the synthesis of 4-phosphorylated aldehydes of the oxazole series, as researched by Vydzhak et al. (2002). These aldehydes have various applications, including as electrophilic agents in reactions with piperidine and morpholine (Vydzhak et al., 2002).

Synthesis of Oxazole Derivatives

- It is involved in the synthesis of diverse oxazole derivatives. For example, Saikachi et al. (1979) explored its role in the condensation of heteroaromatic aldehydes with tosylmethyl isocyanide, forming various 5-substituted oxazoles (Saikachi et al., 1979).

Direcciones Futuras

Oxazole derivatives, including “2-(4-Chlorophenyl)oxazole-4-carbaldehyde”, have potential applications in various fields such as medicinal, chemical, and material sciences . Future research could focus on exploring these applications further and developing more biologically active and less toxic derivatives of oxazoles .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-1,3-oxazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPDSKOSYPXVED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CO2)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30574042 |

Source

|

| Record name | 2-(4-Chlorophenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)oxazole-4-carbaldehyde | |

CAS RN |

59398-91-3 |

Source

|

| Record name | 2-(4-Chlorophenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Fluorophenyl)methylidene]piperidine](/img/structure/B1356204.png)

![1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B1356238.png)